A2A Receptor Selectivity: ~13-Fold Higher Affinity Ratio Versus Adenosine's Nonselective Profile
Regadenoson exhibits ~13-fold higher affinity for A2A receptors (Ki ≈ 1.3 μM) compared to A1 receptors (Ki > 16.5 μM), with negligible affinity for A2B and A3 receptors [1]. In contrast, adenosine is a nonselective endogenous agonist that activates all four adenosine receptor subtypes (A1, A2A, A2B, A3) without discrimination [2]. This differential receptor pharmacology directly translates to the clinical observation of 0% AV block with regadenoson versus 10% with adenosine (n=57 adenosine, n=66 regadenoson; p<0.01) [3].
| Evidence Dimension | A1 adenosine receptor affinity (mediating AV block) and clinical AV block incidence |
|---|---|
| Target Compound Data | Regadenoson: Ki > 16.5 μM for A1 receptor; 0% AV block incidence (0/66 patients) |
| Comparator Or Baseline | Adenosine: nonselective agonist with high A1 affinity; 10% AV block incidence (≈6/57 patients) |
| Quantified Difference | ≥10-fold lower A1 affinity; absolute 10 percentage-point reduction in AV block (0% vs 10%, p<0.01) |
| Conditions | In vitro radioligand binding assays (human recombinant receptors) for Ki; clinical MPI cohort (Netherlands, n=123) for AV block |
Why This Matters
The absence of AV block enables safer use in patients with conduction abnormalities and eliminates the need for continuous ECG monitoring required with adenosine.
- [1] FDA Package Insert. Regadenoson Injection. Section 12.1. Ki ≈ 1.3 μM for A2A; Ki > 16.5 μM for A1; negligible A2B/A3 affinity. View Source
- [2] Table 2. Adenosine: nonselective activation of adenosine A1, A2A, A2B, and A3 receptors. View Source
- [3] Jager PL, et al. Regadenoson as a new stress agent in myocardial perfusion imaging. Initial experience in The Netherlands. AV block: 0% vs 10% (adenosine), p<0.01. View Source
